

In-Depth Technical Guide to 2,5-Difluorobenzenethiol (CAS: 77380-28-0)

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Compound of Interest

Compound Name: *2,5-Difluorobenzenethiol*

Cat. No.: *B1350833*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Difluorobenzenethiol**, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling, synthesis, reactivity, and potential applications, with a focus on providing practical information for laboratory use.

Chemical Identity and Physicochemical Properties

2,5-Difluorobenzenethiol is an organofluorine compound characterized by a benzene ring substituted with a thiol group and two fluorine atoms at the 2 and 5 positions.

Table 1: Physicochemical Properties of **2,5-Difluorobenzenethiol**

Property	Value	Source(s)
CAS Number	77380-28-0	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₄ F ₂ S	[1] [2] [3] [4]
Molecular Weight	146.16 g/mol	[1] [2] [3] [4]
Appearance	Colorless to light yellow liquid	[2] [4]
Boiling Point	162.4 °C at 760 mmHg	[2] [4]
Density	1.323 g/cm ³	[2] [4]
Flash Point	56.4 °C	[2] [4]
Melting Point	Not available	
Solubility	Expected to be soluble in common organic solvents (e.g., ether, chloroform, alcohols) and sparingly soluble in water.	[5]

Safety and Handling

2,5-Difluorobenzenethiol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids	H227: Combustible liquid
Acute toxicity, oral	H302: Harmful if swallowed
Acute toxicity, dermal	H312: Harmful in contact with skin
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H318: Causes serious eye damage
Acute toxicity, inhalation	H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritation	H335: May cause respiratory irritation

(Source:[6])

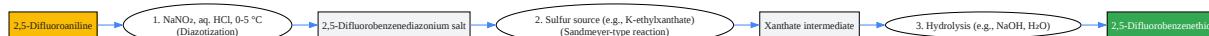
Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Synthesis of 2,5-Difluorobenzenethiol

A detailed, experimentally validated protocol for the synthesis of **2,5-Difluorobenzenethiol** is not readily available in the searched literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of aryl thiols, such as the reduction of a corresponding sulfonyl chloride or the reaction of a diazonium salt with a sulfur source. One potential pathway involves the diazotization of 2,5-difluoroaniline followed by reaction with a sulfur-containing nucleophile.



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Proposed synthesis of **2,5-Difluorobenzenethiol**.

General Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2,5-Difluoroaniline

- Dissolve 2,5-difluoroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Formation of the Xanthate Intermediate

- In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution.
- Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis to **2,5-Difluorobenzenethiol**

- Add a solution of sodium hydroxide to the reaction mixture.
- Heat the mixture under reflux for several hours to hydrolyze the xanthate intermediate.
- Cool the reaction mixture and acidify with a mineral acid (e.g., HCl).
- Extract the product with an organic solvent (e.g., diethyl ether).

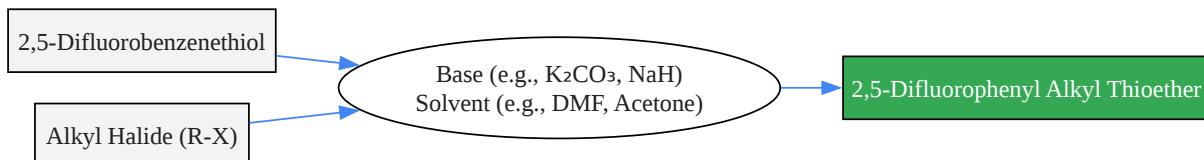
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation.

Reactivity and Potential Reactions

The reactivity of **2,5-Difluorobenzenethiol** is primarily dictated by the thiol group, which can act as a nucleophile or be oxidized. The fluorine atoms on the aromatic ring influence the acidity of the thiol and the reactivity of the ring itself.

Nucleophilic Substitution

The thiolate anion, formed by deprotonation of the thiol with a base, is a potent nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.



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S-alkylation of **2,5-Difluorobenzenethiol**.

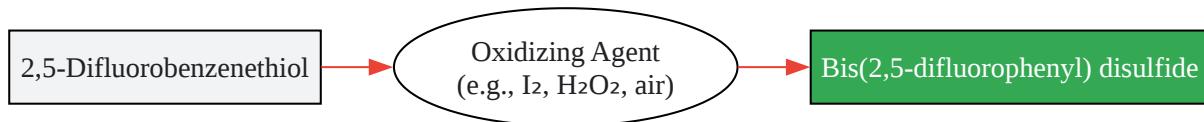
General Experimental Protocol for S-Alkylation

- Dissolve **2,5-Difluorobenzenethiol** (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetone) under an inert atmosphere (e.g., nitrogen or argon).
- Add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) and stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.^[7]

Oxidation

The thiol group of **2,5-Difluorobenzenethiol** can be oxidized to form a disulfide. This reaction can occur in the presence of mild oxidizing agents or even upon exposure to air, especially in the presence of base.^[7]



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Oxidation of **2,5-Difluorobenzenethiol**.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for **2,5-Difluorobenzenethiol** is not readily available in the public domain. The following are predicted characteristics based on the structure and data from analogous compounds.

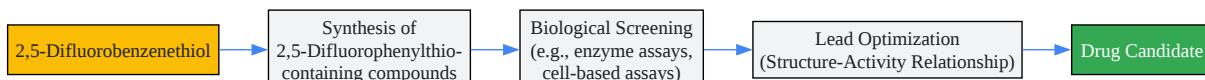
Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
¹ H NMR	Aromatic protons would appear as complex multiplets in the range of 7.0-7.5 ppm. The thiol proton would likely appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³ C NMR	Aromatic carbons would appear in the range of 110-165 ppm. Carbons directly bonded to fluorine would show large one-bond C-F coupling constants.
¹⁹ F NMR	Two distinct signals would be expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with protons and the other fluorine atom.
IR Spectroscopy	Characteristic peaks would include S-H stretching (around 2550 cm ⁻¹), C-S stretching, and C-F stretching (around 1200-1000 cm ⁻¹), as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	The molecular ion peak would be observed at m/z = 146. Fragmentation patterns would likely involve the loss of the thiol group and potentially the fluorine atoms.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The 2,5-difluorophenylthio moiety, introduced through **2,5-Difluorobzenenethiol**, represents a valuable building block in medicinal chemistry. While specific drugs containing this exact moiety are not prominently documented, the broader class of fluorinated aryl thioethers has been explored in various therapeutic areas. The lipophilicity and electron-withdrawing nature of the difluorophenyl group can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties

of lead compounds. For instance, compounds containing similar structural motifs have been investigated as enzyme inhibitors and receptor modulators. The development of novel antimicrobial agents has also explored scaffolds containing dimethylphenyl substituents, highlighting the potential of substituted phenyl groups in modulating biological activity.[8]



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Role of **2,5-Difluorobenzenethiol** in drug discovery.

Conclusion

2,5-Difluorobenzenethiol is a valuable, yet under-characterized, building block for organic synthesis, with potential applications in drug discovery and materials science. This technical guide has summarized the available information on its properties, safety, and reactivity, and has provided hypothetical, yet plausible, experimental protocols to guide researchers in its use. Further experimental investigation is warranted to fully elucidate its properties and expand its utility in various scientific disciplines.

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